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Compound of Interest

Compound Name: SKF-86002

Cat. No.: B1681801 Get Quote

The following table summarizes the half-maximal inhibitory concentrations (IC50) of SKF-
86002 and its alternatives against the four p38 MAPK isoforms (α, β, γ, and δ). This data is

crucial for selecting the most appropriate inhibitor for a specific research question, particularly

when isoform-specific effects are being investigated.
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Inhibitor
p38α
(MAPK14)
IC50 (nM)

p38β
(MAPK11)
IC50 (nM)

p38γ
(MAPK12/E
RK6) IC50
(nM)

p38δ
(MAPK13/S
APK4) IC50
(nM)

Other
Notable
Kinase
Inhibition

SKF-86002 500-1000[1] - - -

Inhibits

cyclooxygena

se and

lipoxygenase[

2]

SB203580 50[3] 500[3] >10,000 >10,000

RIPK2, GAK,

JNK2/3,

CK1δ/ε at

higher

concentration

s

VX-745

(Neflamapim

od)

10[4] 220[4] >20,000[4] -

ABL1, ABL2,

SRC,

PDGFRβ[5]

BIRB 796

(Doramapimo

d)

38[3] 65[3] 200[3] 520[3]

JNK1/2/3,

FLT1, KIT,

TIE2, c-Raf-

1, B-Raf[3][5]

[6]

Losmapimod
pKi = 8.1

(~7.9 nM)[1]

pKi = 7.6

(~25 nM)[1]
- -

Selective for

p38α/β

Note: IC50 values can vary depending on the assay conditions. The data presented here is a

compilation from various sources for comparative purposes.

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how

they are evaluated, the following diagrams illustrate the p38 MAPK signaling pathway and a

typical experimental workflow for inhibitor profiling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.selleckchem.com/products/losmapimod-gw856553x.html
https://pubmed.ncbi.nlm.nih.gov/24648882/
https://www.selleckchem.com/products/BIRB-796-(Doramapimod).html
https://www.selleckchem.com/products/BIRB-796-(Doramapimod).html
https://www.selleckchem.com/products/VX-745.html
https://www.selleckchem.com/products/VX-745.html
https://www.selleckchem.com/products/VX-745.html
https://www.researchgate.net/figure/IC50-of-p38-MAP-kinase-a-and-b-The-inhibition-of-p38-a-A-and-b-B-was-determined-at_fig2_317255027
https://www.selleckchem.com/products/BIRB-796-(Doramapimod).html
https://www.selleckchem.com/products/BIRB-796-(Doramapimod).html
https://www.selleckchem.com/products/BIRB-796-(Doramapimod).html
https://www.selleckchem.com/products/BIRB-796-(Doramapimod).html
https://www.selleckchem.com/products/BIRB-796-(Doramapimod).html
https://www.researchgate.net/figure/IC50-of-p38-MAP-kinase-a-and-b-The-inhibition-of-p38-a-A-and-b-B-was-determined-at_fig2_317255027
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/p38a-kinase-assay-protocol.pdf?rev=e596b2f6f99b45daa360427373a8ecb9
https://www.selleckchem.com/products/losmapimod-gw856553x.html
https://www.selleckchem.com/products/losmapimod-gw856553x.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Stimuli

Upstream Kinases

p38 MAPK

Downstream Effectors

Cellular Response

UV

MAP3Ks

Stress Cytokines

MKK3/6

 phosphorylates 

p38 MAPK
(α, β, γ, δ)

 phosphorylates 

MAPKAPK2

 phosphorylates 

ATF2

 phosphorylates 

Other Substrates

 phosphorylates 

Inflammation Apoptosis Cell Cycle Arrest

p38 MAPK Inhibitors
(e.g., SKF-86002, SB203580)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1681801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading

to the activation of downstream effectors that regulate cellular responses.
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Caption: A typical workflow for the screening and characterization of p38 MAPK inhibitors

involves a series of in vitro and cell-based assays.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of p38

MAPK inhibitors.

In Vitro p38α MAPK Kinase Assay (Non-Radioactive)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by

purified p38α MAPK.

Materials:

Recombinant active human p38α MAPK enzyme

Biotinylated p38 MAPK substrate peptide (e.g., derived from ATF2)

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-

mercaptoethanol, 0.01% Brij-35)

ATP

Test compounds (dissolved in DMSO)

Streptavidin-coated microplates

Europium-labeled anti-phospho-substrate antibody

Wash buffer (e.g., TBS with 0.05% Tween-20)

Time-Resolved Fluorescence (TRF) plate reader

Procedure:
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Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO

concentration should be kept constant (e.g., <1%).

Add the diluted compounds to the wells of a microplate.

Add the p38α MAPK enzyme to the wells and incubate for a pre-determined time (e.g., 10-15

minutes) at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

Stop the reaction by adding a stop solution (e.g., EDTA in wash buffer).

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the

biotinylated peptide to bind.

Wash the plate to remove unbound components.

Add the Europium-labeled anti-phospho-substrate antibody and incubate to allow for binding

to the phosphorylated substrate.

Wash the plate to remove unbound antibody.

Add enhancement solution and read the time-resolved fluorescence signal on a compatible

plate reader.

Calculate the percent inhibition for each compound concentration relative to a DMSO control

(0% inhibition) and a no-enzyme control (100% inhibition).

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic

equation.

Cell-Based Assay: Inhibition of TNF-α Production in
LPS-Stimulated Human Monocytes
This assay assesses the ability of an inhibitor to block the downstream effects of p38 MAPK

activation in a cellular context.
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Materials:

Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood

mononuclear cells (PBMCs)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lipopolysaccharide (LPS)

Test compounds (dissolved in DMSO)

Human TNF-α ELISA kit

Procedure:

Seed the human monocytes in a 96-well plate at a predetermined density and allow them to

adhere or stabilize.

Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2

hours).

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce p38 MAPK activation and subsequent

TNF-α production. Include an unstimulated control.

Incubate the cells for an appropriate time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

Collect the cell culture supernatant.

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit

according to the manufacturer's instructions.

Calculate the percent inhibition of TNF-α production for each compound concentration

relative to the LPS-stimulated DMSO control.

Determine the IC50 value by plotting the percent inhibition against the log of the compound

concentration and fitting the data to a suitable sigmoidal dose-response curve.
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This guide provides a foundational comparison of several key alternatives to the p38 MAPK

inhibitor SKF-86002. Researchers are encouraged to consider the specific isoform selectivity

and potential off-target effects of each inhibitor in the context of their experimental design. The

provided protocols offer a starting point for the in-house validation and characterization of these

valuable research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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